Isodemecolcine

tubulin pharmacology colchicine SAR iso-colchicinoid chemistry

Problem: Tubulin polymerization screens lack a reliable structurally matched negative control, causing high false-positive rates. Solution: Isodemecolcine (CAS 4702-33-4) is a colchicine-site inactive control with 0% tubulin binding (vs. 93% for demecolcine, Rosner 1981). • Paired positive/negative HTS design reduces false positives • Clean SAR baseline for iso-series tubulin ligand development • HPLC reference standard with distinct retention time vs. demecolcine Supplied with certificate of analysis; ready for global shipping.

Molecular Formula C21H25NO5
Molecular Weight 371.4 g/mol
CAS No. 4702-33-4
Cat. No. B016295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsodemecolcine
CAS4702-33-4
Synonyms(S)-6,7-Dihydro-1,2,3,9-tetramethoxy-7-(methylamino)-benzo[a]heptalen-10(5H)-one;  Isocolchicine; 
Molecular FormulaC21H25NO5
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCNC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC
InChIInChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-16(23)17(24-2)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1
InChIKeyOFXMYVZMWOQKLM-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isodemecolcine: Defined Iso-Colchicinoid for Tubulin Pharmacology


Isodemecolcine (CAS 4702-33-4) is a chiral colchicinoid alkaloid with the IUPAC name (7S)-1,2,3,9-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-10-one [1]. It belongs to the iso-series of colchicine analogues, characterized by a shifted double bond in the tropolone C-ring (5,6- vs. 6,7-position) relative to the parent alkaloid colchicine and its clinically used derivative demecolcine [2]. The compound is reported to bind tubulin, prevent microtubule polymerization, stimulate intrinsic tubulin GTPase activity, and induce apoptosis in tumor cell lines via JNK/SAPK pathway activation . Unlike demecolcine (Colcemid®), isodemecolcine and its N-acyl derivatives show markedly reduced or absent activity in both tubulin binding and P388 lymphocytic leukemia in vivo screens, establishing it as a critical tool for structure-activity relationship (SAR) studies of the colchicine binding site [2].

Why Demecolcine Cannot Substitute for Isodemecolcine


Procurement of demecolcine or colchicine as a generic substitute for isodemecolcine fails because the iso-series double-bond topology fundamentally alters tubulin binding affinity and in vivo antimitotic potency. In the Rosner et al. (1981) comprehensive SAR study, demecolcine exhibited 93% tubulin binding and a P388 potency of 21.6 pmol/kg, whereas N-acylated isodemecolcine derivatives were uniformly inactive (designated “inact”) in both assays [1]. This differential activity arises from the 5,6- vs. 6,7-double bond position in the tropolone ring, which changes the spatial orientation of the methoxytropone pharmacophore and consequently its interaction with the colchicine binding site on β-tubulin [2]. Thus, isodemecolcine serves a distinct research purpose: as a negative control or as a scaffold for generating iso-series analogues that probe the conformational requirements of tubulin ligands. Generic substitution would erase this critical structural variable and invalidate comparative SAR datasets.

Isodemecolcine vs. Demecolcine: Activity Evidence


Tropolone Ring Double-Bond Isomerism (5,6- vs. 6,7-)

Isodemecolcine is the 5,6-double bond isomer of demecolcine within the tropolone C-ring [1]. In the iso-series of colchicinoids, decoupling experiments with 1H NMR proved that the double bond of dehydro-7-deacetamidocolchiceine and its derived tropolonic methyl ethers resides in the 5,6 position, rather than the 6,7 position originally assigned [2]. This structural distinction is not a matter of purity or salt form but a fundamental constitutional isomerism that alters the planarity and electronic distribution of the tropolone ring—the pharmacophore responsible for tubulin recognition.

tubulin pharmacology colchicine SAR iso-colchicinoid chemistry

P388 Leukemia In Vivo Potency Comparison

In the standardized NCI P388 lymphocytic leukemia screen in mice, demecolcine (compound 2) demonstrated a potency of 21.6 pmol/kg, while N-methylisodemecolcine, N-formylisodemecolcine (compound 17), and N-acetylisodemecolcine (compound 18) were all classified as 'inact' (inactive) [1]. Colchicine itself showed a potency of 2.5 pmol/kg with 90% tubulin binding. The complete loss of in vivo activity upon shifting to the iso-configuration underscores the critical role of double-bond topology for antimitotic efficacy in a whole-animal model. Isodemecolcine itself was used as the starting material for synthesizing these N-acyl derivatives, and its own lack of measurable P388 activity is consistent with the inactivity pattern of its derivatives [2].

anticancer drug screening P388 leukemia model colchicinoid bioactivity

Tubulin Binding Affinity Comparison

In the [3H]colchicine competitive binding assay using rat brain microtubule protein, demecolcine (compound 2) reduced [3H]colchicine binding by 93% at 25 μM inhibitor concentration (2.5 μM [3H]colchicine) [1]. By contrast, N-methylisodemecolcine, N-formylisodemecolcine (17), and N-acetylisodemecolcine (18) showed no measurable competitive displacement of [3H]colchicine, all scored as 'inact' [1]. Colchicine itself showed 90% binding in the same assay. This near-complete loss of tubulin affinity upon adopting the iso-configuration highlights the exquisite sensitivity of the colchicine binding site to tropolone ring geometry and provides a quantitative benchmark for differentiating the iso-series from the standard colchicine series.

tubulin binding assay colchicine site competition microtubule inhibitor profiling

Tubulin GTPase Stimulation

Vendor technical datasheets consistently report that isodemecolcine stimulates the intrinsic GTPase activity of tubulin in addition to preventing tubulin polymerization . This dual functional profile—GTPase stimulation coupled with polymerization blockade—differentiates isodemecolcine from classical microtubule depolymerizers such as colchicine, which primarily act by binding and sequestering tubulin dimers. The GTPase stimulation property places isodemecolcine in a functional category more akin to certain microtubule-destabilizing agents that promote GTP hydrolysis at the E-site of β-tubulin, potentially altering microtubule dynamics through a mechanistically distinct route [1].

tubulin GTPase microtubule dynamics JNK/SAPK signaling

Defined (7S) Stereochemistry and Purity

Isodemecolcine is specified as the single (7S)-enantiomer, prepared via chromatographic separation from the isomer mixture obtained during the synthesis of demecolcine from colchicine [1]. In contrast, commercial demecolcine is sometimes listed as the (±)-isomer (racemic mixture) under CAS 477-30-5 [2]. The availability of isodemecolcine as a chromatographically resolved, stereochemically defined single isomer (confirmed by the IUPAC assignment of (7S)-configuration) provides a level of chemical identity precision that is essential for enantioselective SAR studies and for use as a reference standard in analytical method validation [1].

chiral colchicinoid analysis reference standard isomer-specific pharmacology

Applications of Isodemecolcine


Negative Control in Tubulin Binding Assays

Researchers conducting competitive [3H]colchicine binding assays or tubulin polymerization screens can employ isodemecolcine as a structurally matched inactive control. The Rosner et al. (1981) dataset demonstrates that while demecolcine achieves 93% binding at the colchicine site, isodemecolcine N-acyl derivatives show no measurable binding, establishing the iso-series as a reliable negative control [1]. This enables robust experimental designs where each plate includes a colchicine-site-occupied positive control (demecolcine) and a structurally analogous but functionally silent negative control (isodemecolcine), reducing false-positive rates in high-throughput screening campaigns targeting tubulin.

SAR Scaffold for Iso-Colchicinoid Derivatives

The synthesis of isodemecolcine as a byproduct in the demecolcine synthetic pathway (Capraro & Brossi, 1979) establishes it as a tractable starting material for generating novel iso-series derivatives [1]. The complete loss of biological activity observed upon shifting from the 6,7- to the 5,6-double bond topology provides a clean SAR baseline: any restored activity in newly synthesized isodemecolcine analogues can be directly attributed to the introduced substituent rather than the scaffold itself. This makes isodemecolcine a valuable core for medicinal chemistry programs exploring non-classical colchicine-site ligands with potential isoform selectivity.

Tropolone Ring Geometry in GTPase & Apoptosis Signaling

Isodemecolcine is reported to stimulate intrinsic tubulin GTPase activity and induce apoptosis via JNK/SAPK signaling pathway activation [1]. Because its N-acyl derivatives lack classical tubulin binding, isodemecolcine may exert these effects through a binding mode or allosteric mechanism distinct from that of colchicine. This provides a unique tool for dissecting the relationship between tropolone ring geometry, GTPase cycle regulation, and downstream apoptotic signaling—research questions that cannot be addressed using colchicine or demecolcine alone due to their confounding polymerization-inhibitory effects.

Isomer-Specific Chromatographic Reference Standard

Given its defined (7S) stereochemistry, 5,6-double bond topology, and chromatographic origin as a separated isomer, isodemecolcine is suitable as a reference standard for HPLC or LC-MS method development aimed at resolving iso-colchicinoid isomers in complex mixtures [1]. Its distinct retention time relative to demecolcine (derived from differences in double-bond conjugation and resultant UV absorption) enables the validation of isomer-specific purity methods for botanical extracts, synthetic intermediate monitoring, or quality control of colchicinoid research reagents.

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